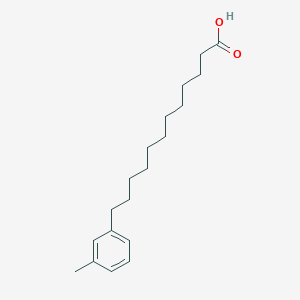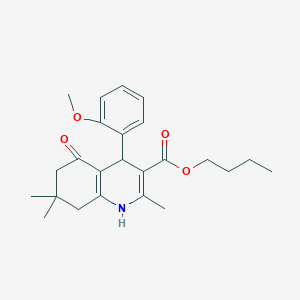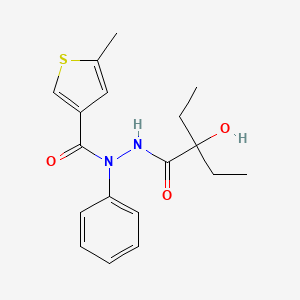![molecular formula C18H20N2O5 B11701368 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate CAS No. 7606-88-4](/img/structure/B11701368.png)
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is an organic compound with the molecular formula C18H20N2O5 and a molecular weight of 344.37 g/mol . This compound is known for its unique structure, which includes both an anilinocarbonyl group and a phenylcarbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate typically involves the reaction of aniline with ethylene carbonate to form 2-(2-hydroxyethoxy)ethyl aniline. This intermediate is then reacted with phenyl chloroformate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted carbamates.
Scientific Research Applications
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes and proteins, potentially inhibiting their activity. The anilinocarbonyl group may also play a role in binding to biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-ETHYLANILINO)ETHYL N-PHENYLCARBAMATE
- 2-(ANILINO)ETHYL N-ETHYL-N-PHENYLCARBAMATE
- 2-(DIETHYLAMINO)ETHYL N-PHENYLCARBAMATE
Uniqueness
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is unique due to its dual functional groups, which provide a combination of properties not found in similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
7606-88-4 |
|---|---|
Molecular Formula |
C18H20N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(phenylcarbamoyloxy)ethoxy]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C18H20N2O5/c21-17(19-15-7-3-1-4-8-15)24-13-11-23-12-14-25-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI Key |
RYIKJWYPCWVWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOCCOC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11701288.png)

![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701324.png)

![methyl 4-[[2-[(4-methoxycarbonylbenzoyl)amino]-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]carbamoyl]benzoate](/img/structure/B11701329.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide](/img/structure/B11701332.png)
![N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide](/img/structure/B11701333.png)
![(4E)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701335.png)
![2-{[(2-methylphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11701339.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701343.png)
![N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide](/img/structure/B11701359.png)


